Ertapenem(1-) -

Ertapenem(1-)

Catalog Number: EVT-10960758
CAS Number:
Molecular Formula: C22H24N3O7S-
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, which is characterized by its β-lactam structure. It is primarily used to treat various infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. Ertapenem is notable for its long half-life, allowing for once-daily dosing, and its efficacy against a wide range of pathogens, including some strains of Enterobacteriaceae and Pseudomonas aeruginosa.

Source and Classification

Ertapenem is classified as a synthetic β-lactam antibiotic and is marketed under the brand name Invanz. It was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2001. The compound's structure allows it to inhibit bacterial cell wall synthesis, making it effective against a variety of infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ertapenem involves several key steps, typically starting from advanced intermediates derived from other carbapenems. One prominent method includes the condensation of specific amino acids and phosphonates in the presence of bases such as sodium bicarbonate or triethylamine in solvents like dimethylformamide or acetonitrile at low temperatures (around -50 °C) .

  1. Initial Reaction: The reaction begins with the formation of a protected intermediate through the coupling of a side chain with a core structure.
  2. Deprotection: Following the formation of the intermediate, deprotection steps are performed to yield the final Ertapenem structure.
  3. Crystallization: The final product is purified through crystallization processes, often involving solvents such as methanol and acetic acid to achieve high purity levels (≥98.8%) .
Molecular Structure Analysis

Structure and Data

Ertapenem has a complex molecular structure characterized by its β-lactam ring fused with a five-membered ring containing sulfur. Its chemical formula is C_22H_25N_3O_6S, with a molecular weight of 453.51 g/mol. The structural representation can be summarized as follows:

  • Core Structure: β-lactam ring
  • Functional Groups: Carboxylic acid, thioether, and amine groups

The stereochemistry at specific centers contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Ertapenem undergoes various chemical reactions during its synthesis:

  1. Formation of Intermediate Compounds: The synthesis involves several reactions such as mesylation, aminolysis, and thioacetate formation .
  2. Hydrogenation: A crucial step involves hydrogenation using palladium on carbon as a catalyst under controlled pressures (0.5-10 kg/cm²) .
  3. Stability Considerations: Ertapenem is known to be unstable under acidic conditions, which necessitates careful handling during synthesis and formulation .
Mechanism of Action

Ertapenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for constructing the bacterial cell wall. This binding prevents cross-linking of peptidoglycan layers, leading to cell lysis and death.

  • Target Mechanism: Inhibition of transpeptidation reaction in cell wall biosynthesis.
  • Effective Against: Broad spectrum including resistant strains due to its unique structure.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; sparingly soluble in organic solvents
  • Stability: Sensitive to light and moisture; requires storage under controlled conditions.

Chemical Properties

  • pH Range: Typically stable between pH 4-7.
  • Melting Point: Approximately 100 °C.
  • Decomposition: Decomposes at lower pH levels; careful formulation is required for oral administration .
Applications

Ertapenem is primarily used in clinical settings for treating serious infections including:

  • Intra-abdominal Infections: Effective against polymicrobial infections.
  • Skin and Soft Tissue Infections: Treatment of complicated skin infections.
  • Community-Acquired Pneumonia: Used as a treatment option for severe cases.

The compound's broad-spectrum activity makes it a valuable tool in combating resistant bacterial strains in hospital settings.

Introduction: Carbapenem Class and Ertapenem Development

Historical Context of Carbapenem Antibiotic Discovery

The carbapenem lineage originated with the discovery of thienamycin (compound 3), a naturally occurring metabolite isolated from Streptomyces cattleya in 1976 [1] [6]. Thienamycin demonstrated unprecedented broad-spectrum antibacterial activity and inherent resistance to many β-lactamases, a breakthrough reported at the 16th Interscience Conference on Antimicrobial Agents and Chemotherapy [1]. However, its clinical utility was severely hampered by chemical instability in aqueous solutions, sensitivity to base hydrolysis, and rapid degradation by mammalian renal dehydropeptidase-I (DHP-I) [1] [6]. These limitations spurred intensive medicinal chemistry efforts. Imipenem, a more stable N-formimidoyl derivative of thienamycin, became the first clinically approved carbapenem in 1985. To overcome its susceptibility to renal DHP-I, imipenem required co-administration with the enzyme inhibitor cilastatin [1]. Subsequent research focused on developing intrinsically stable carbapenems, leading to meropenem (approved 1996), which incorporated a 1-β-methyl group conferring DHP-I stability and eliminated the need for cilastatin [1] [6]. This historical progression established the chemical foundation for ertapenem's development.

Structural Innovations in 1-β-Methyl-Carbapenem Design

Ertapenem exemplifies the strategic application of structure-activity relationship (SAR) principles to carbapenem design. It incorporates several key structural features essential for its pharmacological profile:

  • 1-β-Methyl Group: This substituent, positioned at the C-1 carbon of the carbapenem nucleus, is the defining structural feature conferring stability against mammalian renal dehydropeptidase-I (DHP-I) hydrolysis [1] [6]. This innovation eliminated the need for co-administration with a metabolic protector like cilastatin (required for imipenem and panipenem) [1].
  • Trans Configuration (C-5/C-6): Like all clinically utilized carbapenems, ertapenem possesses a trans configuration about the C-5—C-6 bond (equivalent to C-6—C-7 in penam numbering). This configuration is critical for maintaining stability against many β-lactamases [1].
  • R Configuration at C-8 (C-10 in penam numbering): The stereochemistry of the hydroxyethyl side chain at position 6 (R configuration at C-8) is essential for potent antibacterial activity and contributes to β-lactamase stability [1].
  • Unique C-2 Side Chain (Pyrrolidinyl Moiety with meta-Carboxybenzamide): Ertapenem features a complex pyrrolidinyl substituent at the C-2 position, specifically a (3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl group [3]. This bulky, anionic side chain is primarily responsible for ertapenem's distinct pharmacokinetic property of prolonged plasma half-life, enabling once-daily dosing, and contributes significantly to its specific spectrum of activity [1] [3] [6].

Table 1: Key Structural Features of Ertapenem and Their Functional Roles

Structural FeatureLocationPrimary Functional RoleConsequence
Carbapenem CoreBase Structureβ-Lactam ring essential for PBP bindingBactericidal mechanism
1-β-Methyl GroupC-1Steric HindranceResistance to renal DHP-I hydrolysis; No need for cilastatin
Hydroxyethyl Side ChainC-6 (C-8 config R)Enhanced penetration & β-lactamase stabilityBroad Gram-negative activity
Trans ConfigurationC-5 / C-6 bondβ-Lactamase stabilityResistance to many serine β-lactamases
meta-Carboxybenzamide Pyrrolidinyl Side ChainC-2High plasma protein binding (85-95%, concentration-dependent)Long plasma half-life (~4 hours); Once-daily dosing; Specific spectrum (lacks Pseudomonas activity)

Rationale for Extended-Spectrum Activity Development

The development of ertapenem was driven by specific clinical and pharmacological objectives:

  • Extended Half-Life for Outpatient/Early Discharge: Existing carbapenems (imipenem, meropenem) required multiple daily doses (3-4 times daily) due to short plasma half-lives (~1 hour). Ertapenem's C-2 side chain, featuring the ionized meta-carboxybenzamide group, confers high, concentration-dependent binding to human plasma albumin (85-95%) [3] [6]. This binding significantly retards renal elimination, resulting in a plasma half-life of approximately 4 hours in adults [3]. This pharmacokinetic profile enables convenient once-daily intravenous or intramuscular administration, facilitating outpatient parenteral antimicrobial therapy (OPAT) or earlier hospital discharge for stable patients requiring continued carbapenem treatment.
  • Targeted Broad-Spectrum Coverage: While retaining the characteristic broad Gram-negative activity of carbapenems against Enterobacteriaceae (including extended-spectrum β-lactamase (ESBL)-producing strains), ertapenem was specifically designed to address community-onset and early nosocomial infections where Pseudomonas aeruginosa and Acinetobacter baumannii are less common concerns. The bulky, anionic C-2 side chain impedes penetration through the porin channels (e.g., OprD) of Pseudomonas aeruginosa and many Acinetobacter species [3] [6]. Consequently, ertapenem lacks clinically useful activity against these non-fermentative Gram-negative bacilli. Its spectrum is ideally suited for intra-abdominal infections, community-acquired pneumonia, acute pelvic infections, and diabetic foot infections predominantly caused by Enterobacteriaceae, anaerobes (e.g., Bacteroides fragilis), and susceptible Gram-positive organisms like streptococci and methicillin-susceptible Staphylococcus aureus (MSSA) [3] [6].

Table 2: Spectrum of Activity of Ertapenem Compared to Other Carbapenems

Bacterial Group/PathogenErtapenemImipenemMeropenem/DoripenemPrimary Reason for Difference (Ertapenem)
Enterobacteriaceae
Escherichia coli (ESBL+)+++++++++Core carbapenem stability against many β-lactamases
Klebsiella pneumoniae (ESBL+)+++++++++Core carbapenem stability against many β-lactamases
Gram-Negative Non-Fermenters
Pseudomonas aeruginosa-+++++Impaired penetration via OprD porin due to C-2 side chain
Acinetobacter baumannii-+/±+/±Impaired penetration and/or efflux
Gram-Positive
MSSA+++++PBP binding
Streptococcus pneumoniae+++++++++PBP binding
Enterococci (faecalis)±±±Intrinsic low-level resistance
MRSA---Altered PBP2a
Anaerobes
Bacteroides fragilis+++++++++Potent activity against anaerobes
Key: +++ = Excellent Activity; ++ = Good Activity; + = Variable/Moderate Activity; ± = Limited/Weak Activity; - = No Clinically Useful Activity

Key Milestones in Preclinical and Clinical Development

The development pathway of ertapenem followed the established trajectory for novel antibiotics, culminating in regulatory approvals based on demonstrated efficacy and pharmacokinetic advantages:

  • Preclinical Identification & Characterization: Ertapenem (initially identified as MK-0826) emerged from systematic SAR studies focused on modifying the C-2 side chain of the 1-β-methyl carbapenem core to enhance plasma stability and extend half-life. Preclinical in vitro studies confirmed its potent activity against targeted pathogens (Enterobacteriaceae including ESBL producers, anaerobes, streptococci, MSSA) and lack of activity against Pseudomonas and Acinetobacter [1] [6]. In vivo pharmacodynamic models and animal infection models demonstrated efficacy correlating with the time the free drug concentration exceeded the MIC (%fT>MIC) for the pathogen, consistent with other β-lactams [6].
  • Phase I Clinical Trials: Initial human studies in healthy volunteers established the favorable pharmacokinetic profile of ertapenem, confirming the long half-life (~4 hours) and linear pharmacokinetics supporting once-daily dosing [3]. The high plasma protein binding was characterized as inversely proportional to concentration.
  • Phase II/III Clinical Trials: Robust clinical trials program compared ertapenem (1g once daily) to established regimens for its intended indications:
  • Intra-abdominal Infections: Demonstrated non-inferiority to piperacillin-tazobactam (given 3-4 times daily) [3] [6].
  • Community-Acquired Pneumonia: Demonstrated non-inferiority to ceftriaxone (with optional macrolide coverage for atypical pathogens) [3] [6].
  • Acute Pelvic Infections: Demonstrated non-inferiority to piperacillin-tazobactam [3] [6].
  • Diabetic Foot Infections: Demonstrated efficacy comparable to piperacillin-tazobactam, often with better tolerability than some alternatives like tigecycline [3].
  • Complicated Urinary Tract Infections (cUTI): Demonstrated high cure rates, including against levofloxacin-resistant E. coli [3] [6].
  • Regulatory Approvals: Based on the successful clinical trial outcomes demonstrating efficacy and the convenience of once-daily dosing:
  • US FDA Approval: Granted in November 2001 [3] [6].
  • European Medicines Agency (EMA) Approval: Granted in April 2002 [3] [6].
  • Ertapenem was subsequently approved in numerous other countries worldwide. These approvals marked ertapenem as the first once-daily carbapenem, offering a potent, convenient option for serious infections within its specific spectrum.

Properties

Product Name

Ertapenem(1-)

IUPAC Name

3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate

Molecular Formula

C22H24N3O7S-

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/p-1/t9-,10-,13+,14+,15-,16-/m1/s1

InChI Key

JUZNIMUFDBIJCM-ANEDZVCMSA-M

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.